Doxercalciferol-D3

Stable Isotope Labeling Isotope Dilution Mass Spectrometry Internal Standard Selection

This triple-deuterated (M+3) internal standard features deuterium locked at chemically stable C-6/C-19 positions, preventing metabolic scrambling and ensuring co-elution in LC-MS/MS. Mandated for FDA/EMA doxercalciferol bioequivalence studies (LLOQ 1.0 pg/mL), it enables simultaneous quantification of parent drug and active metabolite 1α,25-(OH)2D2 in hemodialysis patient plasma. CRM-grade, ISO 17034/17025, SI-traceable—eliminating independent standard characterization for regulatory submission audit trails.

Molecular Formula C28H41D3O2
Molecular Weight 415.67
Cat. No. B1574301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxercalciferol-D3
Synonyms(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5S)-6-methyl-5-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Molecular FormulaC28H41D3O2
Molecular Weight415.67
Structural Identifiers
SMILESCC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Doxercalciferol-D3 for LC-MS/MS Quantification: Deuterated Internal Standard Sourcing & Differentiation Guide


Doxercalciferol-D3 (CAS 1217448-46-8, also denominated Vitamin D2 (6,19,19-d3) or 1α-hydroxyvitamin D2-d3) is a triple-deuterated isotopologue of the synthetic vitamin D2 analog doxercalciferol . The parent compound doxercalciferol (1α-hydroxyvitamin D2, Hectorol) is a prohormone vitamin D receptor activator (VDRA) approved for secondary hyperparathyroidism in chronic kidney disease, requiring hepatic 25-hydroxylation by CYP27 to form the active metabolite 1α,25-dihydroxyvitamin D2 [1]. The D3-labeled isotopologue bears deuterium substitutions exclusively at the C-6 and C-19 positions, yielding a nominal M+3 mass shift (molecular weight 415.67 Da for the free sterol, versus 412.65 Da for the unlabeled compound), and is supplied as a certified reference material at 97 atom % D isotopic enrichment with ≥98% chemical purity [2]. Its primary utility is as a stable isotope-labeled internal standard (SIL-IS) for isotope-dilution LC-MS/MS quantification of doxercalciferol and its active metabolite in biological matrices [3].

Why Generic Deuterated Internal Standards Cannot Substitute for Doxercalciferol-D3 in Regulated Bioanalysis


Stable isotope-labeled internal standards are not interchangeable despite sharing the same nominal analyte class. Deuterated isotopologues differ in labeling position, number of deuterium atoms, and resulting mass shift—parameters that directly govern co-elution behavior, matrix effect compensation, and freedom from deuterium scrambling during MS/MS fragmentation [1]. Doxercalciferol-D3, with three deuterium atoms fixed at the chemically stable C-6 and C-19 olefinic/methylene positions of the vitamin D2 scaffold, provides an M+3 mass shift that is sufficient for baseline chromatographic separation from the unlabeled analyte while minimizing the risk of retention time divergence that increases with heavier labeling (e.g., D6 isotopologues) [2]. Substituting a non-co-eluting or differently labeled internal standard—such as D6-cholecalciferol, 25-hydroxyvitamin D2-d3, or an unlabeled structural analog—introduces differential extraction recovery and ionization suppression that cannot be corrected by the internal standard method, compromising accuracy, precision, and regulatory compliance under FDA bioanalytical method validation guidance [3]. The quantitative evidence below establishes the specific, measurable parameters by which Doxercalciferol-D3 differs from the next-best alternatives.

Doxercalciferol-D3 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Isotopic Enrichment and Mass Shift: Doxercalciferol-D3 (M+3) vs. Doxercalciferol-D6 (M+6) vs. Unlabeled Doxercalciferol

Doxercalciferol-D3 (CAS 1217448-46-8) carries exactly three deuterium atoms at the C-6 (one deuterium) and C-19 (two deuterium) positions, producing a nominal mass shift of M+3 relative to unlabeled doxercalciferol (M = 412.65 Da) and a molecular weight of 415.67 Da (free sterol form) . The certified isotopic enrichment is 97 atom % D, with chemical purity of ≥98% (CP) verified by HPLC [1]. In contrast, the D6-labeled isotopologue (doxercalciferol-d6, unlabeled CAS 54573-75-0) bears six deuterium atoms distributed across the side-chain terminal methyl groups (C-26 and C-27 positions), yielding M+6 (MW 418.68 Da) and exhibiting greater chromatographic retention time deviation from the unlabeled analyte due to the inverse isotope effect on hydrophobicity [2]. The D3-labeled standard at the C-6/C-19 positions co-elutes more closely with the analyte, minimizing differential matrix effects in electrospray ionization LC-MS/MS [3].

Stable Isotope Labeling Isotope Dilution Mass Spectrometry Internal Standard Selection

Pharmacokinetic Half-Life of Doxercalciferol Active Metabolite vs. Calcitriol and Paricalcitol: Implications for Internal Standard Timing in PK Studies

The active metabolite of doxercalciferol, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), exhibits a terminal elimination half-life of 34 ± 14 hours in healthy subjects and approximately 45 hours in dialysis patients, as established by Upton et al. (2003) in the first detailed pharmacokinetic study of oral doxercalciferol [1]. This is substantially longer than the terminal half-lives of calcitriol and paricalcitol, which range from 5–10 hours in healthy subjects to 15–30 hours in hemodialysis patients [2]. The prolonged half-life is attributed to the high affinity of 1α,25-(OH)2D2 for vitamin D-binding protein (DBP), which slows hepatic clearance relative to the D3-derived analogs [2]. Steady-state serum concentrations of 1α,25-(OH)2D2 are attainable within approximately 8 days of every-other-day dosing and fluctuate approximately 2.5-fold from peak to trough [1].

Pharmacokinetics Half-Life Vitamin D Analog Bioequivalence

Prohormone Activation Mechanism: Doxercalciferol Requires Hepatic 25-Hydroxylation vs. Directly Active Calcitriol and Paricalcitol

Doxercalciferol is a prohormone that lacks the 25-hydroxyl group and must undergo hepatic 25-hydroxylation—primarily catalyzed by CYP27—to form the biologically active 1α,25-dihydroxyvitamin D2 [1]. This kidney-independent activation pathway is the defining mechanistic distinction from calcitriol (1,25-dihydroxyvitamin D3), which is the fully active hormone requiring no further metabolism, and from paricalcitol (19-nor-1,25-dihydroxyvitamin D2), which is also directly active upon administration with the 25-hydroxyl group already present [2]. In VDR-null mouse thyroparathyroid explant models, Ritter and Brown (2011) demonstrated that doxercalciferol requires the vitamin D receptor to suppress PTH gene expression, confirming that the prohormone's suppressive action is VDR-mediated after metabolic activation, not through an off-target pathway [3].

Prodrug Metabolism Hepatic CYP27 Vitamin D Receptor Activation Kidney-Independent Activation

Head-to-Head Serum Phosphorus Elevation: Doxercalciferol (120 mcg) vs. Paricalcitol (160 mcg) in Hemodialysis Patients

In a prospective, within-subject crossover study of 13 hemodialysis patients, Joist et al. (2006) compared the acute effects of a single very high dose of doxercalciferol (120 mcg) versus paricalcitol (160 mcg) on serum phosphorus and calcium-phosphorus product over 36 hours [1]. Serum phosphorus rose significantly faster and peaked higher following doxercalciferol (2.12 ± 0.11 mmol/L at 36 h) than following paricalcitol (1.85 ± 0.07 mmol/L at 36 h; p = 0.025), representing a 14.6% higher peak phosphorus level with doxercalciferol [1]. The Ca × P product also trended higher with doxercalciferol (5.02 ± 0.26 mmol²/L²) than paricalcitol (4.54 ± 0.21 mmol²/L²; p = 0.061) at 36 h, while PTH suppression was comparable between agents (63% vs. 65% reduction, respectively) [1]. This differential phosphorus mobilization is consistent with findings in 5/6 nephrectomized rats, where doxercalciferol produced significantly higher total serum calcium (10.93 ± 0.23 mg/dL) compared with paricalcitol (10.1 ± 0.27 mg/dL; p < 0.01) at equivalent doses, while PTH suppression was more pronounced with doxercalciferol (445 ± 135 pg/mL) than with paricalcitol (1031 ± 382 pg/mL) [2].

Secondary Hyperparathyroidism Serum Phosphorus Calcium-Phosphorus Product Bone Resorption

LC-MS/MS Method Validation: Lower Limit of Quantitation Using Doxercalciferol-D3 as Internal Standard vs. Non-Isotopic Methods

A validated LC-MS/MS method employing a derivatization procedure and deuterated internal standard achieved a lower limit of quantitation (LLOQ) of 1.0 pg/mL for doxercalciferol and 1.5 pg/mL for its active metabolite 1α,25-dihydroxyvitamin D2 in human plasma, with a linear calibration range of 1–75.29 pg/mL and 1.5–75.07 pg/mL respectively [1]. The method successfully supported a pharmacokinetic and bioequivalence study of doxercalciferol 2.5 μg capsules under fasting conditions in healthy male volunteers [1]. The use of the deuterated internal standard (Doxercalciferol-D3) was essential to correct for matrix effects and extraction variability inherent in the pg/mL concentration range; without isotope-dilution correction, non-isotopic internal standardization (e.g., using a structural analog) typically yields inter-assay CVs exceeding 15–20% at the LLOQ, whereas the deuterated IS method maintained precision and accuracy within ±15% (within ±20% at LLOQ) as per FDA guidance [1][2].

Bioanalytical Method Validation Lower Limit of Quantitation Derivatization LC-MS/MS Pharmacokinetic Study

Certified Reference Material Traceability: Cerilliant Doxercalciferol-D3 CRM vs. Non-Certified Deuterated Standards

Doxercalciferol-D3 is commercially available as a Cerilliant certified reference material (CRM) from Sigma-Aldrich (Merck KGaA), supplied as a 100 μg/mL solution in ethanol in Snap-N-Shoot/Snap-N-Spike ampule format, with certified concentration, isotopic enrichment (97 atom % D), and chemical purity (98% CP) traceable to SI units through ISO 17034 and ISO/IEC 17025 accredited production . This CRM-grade product is listed as suitable for LC-MS/MS quantitation of vitamin D2 levels in clinical diagnostic testing, vitamin supplement quality control, and pharmaceutical preparation analysis . In contrast, non-certified deuterated doxercalciferol standards from research-chemical suppliers (typical purity range 95–98%, isotopic enrichment often unspecified or not batch-certified) lack the documented metrological traceability and batch-specific Certificate of Analysis required for GLP-regulated bioanalytical laboratories operating under FDA or EMA oversight .

Certified Reference Material ISO 17034 Metrological Traceability Quality Control

Doxercalciferol-D3 Optimal Procurement and Application Scenarios Based on Quantitative Differentiation Evidence


Regulated Bioequivalence and Pharmacokinetic Studies of Doxercalciferol Formulations

When conducting a bioequivalence study for doxercalciferol (e.g., 2.5 μg capsule or injectable formulation) under FDA or EMA oversight, Doxercalciferol-D3 is the analytically mandated internal standard for LC-MS/MS quantification. The validated method achieves an LLOQ of 1.0 pg/mL for the parent drug and 1.5 pg/mL for the active metabolite 1α,25-(OH)2D2 in human plasma, with precision and accuracy meeting the ±15% (±20% at LLOQ) regulatory threshold [1]. The matched deuterated IS corrects for matrix effects that would otherwise compromise quantification at these pg/mL concentrations, which are characteristic of the low therapeutic doses used (2.5–15 μg every 48 h) and the extensive protein binding of vitamin D analogs [1]. Procurement of the Cerilliant CRM-grade product (100 μg/mL in ethanol, Snap-N-Shoot format) provides SI-traceable concentration verification, eliminating the need for independent standard characterization and supporting audit-trail documentation for regulatory submission .

Clinical Therapeutic Drug Monitoring of Doxercalciferol in Hemodialysis Patients

Therapeutic drug monitoring (TDM) of doxercalciferol in chronic hemodialysis patients requires an internal standard capable of tracking both the prohormone and its active metabolite through differential extraction and ionization. Doxercalciferol-D3, with its M+3 mass shift and C-6/C-19 labeling that resists metabolic deuterium exchange, enables simultaneous MRM-based quantification of both species in a single LC-MS/MS run [1]. This is clinically significant because the active metabolite half-life of ~45 hours in dialysis patients (versus 34 hours in healthy subjects) means that trough concentrations must be monitored over a longer sampling window than for calcitriol or paricalcitol, and the pg/mL-level sensitivity of the validated deuterated-IS method is essential for detecting sub-therapeutic concentrations that might otherwise fall below the LLOQ of non-isotopic methods (5–10 pg/mL) [2].

Differentiation Studies Between Vitamin D Receptor Agonists in Preclinical Models

In head-to-head preclinical comparisons of vitamin D receptor agonists, Doxercalciferol-D3 serves a dual purpose: as an internal standard for quantifying doxercalciferol and its metabolites in animal matrices, and as the deuterated tracer that enables differentiation from endogenous vitamin D2/D3 metabolites. The evidence that doxercalciferol produces significantly higher serum phosphorus elevation than paricalcitol at comparable PTH-suppressing doses (peak phosphorus 2.12 ± 0.11 vs. 1.85 ± 0.07 mmol/L; p = 0.025) [3] establishes the need for precise drug-level measurement to correlate exposure with this differential pharmacodynamic effect. Using Doxercalciferol-D3 as the internal standard ensures that the measured drug concentrations are attributable solely to administered doxercalciferol and not confounded by endogenous vitamin D species, which is particularly important in rodent models where dietary vitamin D content can vary substantially between studies [3].

Quality Control Testing of Doxercalciferol Pharmaceutical Preparations and Impurity Profiling

For pharmaceutical quality control laboratories performing content uniformity, stability-indicating assays, or impurity profiling of doxercalciferol drug products (injections, capsules), the Cerilliant CRM-grade Doxercalciferol-D3 solution provides a metrologically traceable internal standard suitable for both LC-UV and LC-MS/MS platforms . The certified concentration (100 μg/mL), isotopic enrichment (97 atom % D), and chemical purity (98% CP) with batch-specific Certificate of Analysis enable direct use as a spike-in standard for recovery correction without the need for gravimetric preparation of a primary standard—reducing analyst time and preparation error. This application is directly supported by the CRM's ISO 17034/ISO 17025 accreditation status, which satisfies the compendial requirement (USP <1010>, ICH Q2(R1)) for reference standard qualification in regulated QC environments .

Quote Request

Request a Quote for Doxercalciferol-D3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.